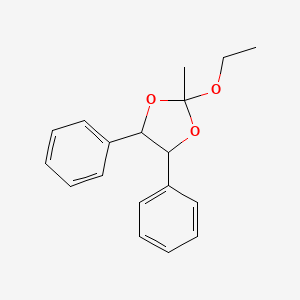
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes ethoxy, methyl, and diphenyl groups attached to the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane typically involves the acetalization of benzoin with ethyl orthoformate under acidic conditions. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the dioxolane ring.
- The product is then purified through recrystallization or chromatography.
Benzoin: reacts with in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of hydrobenzoin or other alcohol derivatives.
Substitution: Formation of halogenated dioxolane derivatives.
Applications De Recherche Scientifique
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses. The compound’s unique structure allows it to interact with different pathways, making it a versatile molecule in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the ethoxy, methyl, and diphenyl groups.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of ethoxy and diphenyl groups.
4,5-Diphenyl-1,3-dioxolane: Lacks the ethoxy and methyl groups.
Uniqueness
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane is unique due to its combination of ethoxy, methyl, and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and pharmacology.
Propriétés
Numéro CAS |
61562-18-3 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C18H20O3/c1-3-19-18(2)20-16(14-10-6-4-7-11-14)17(21-18)15-12-8-5-9-13-15/h4-13,16-17H,3H2,1-2H3 |
Clé InChI |
SIRCGHUAHMETJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
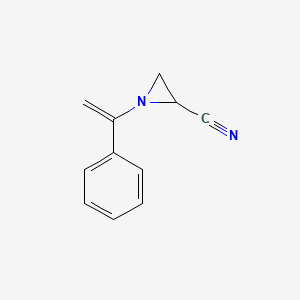
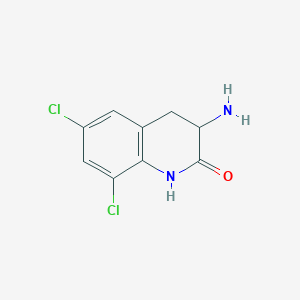
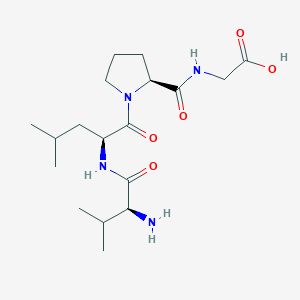
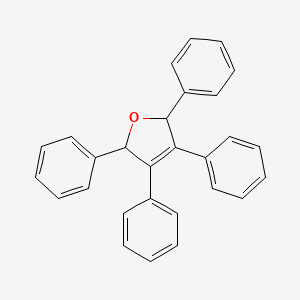

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)

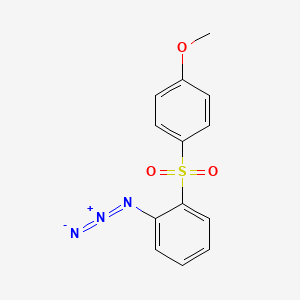
![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
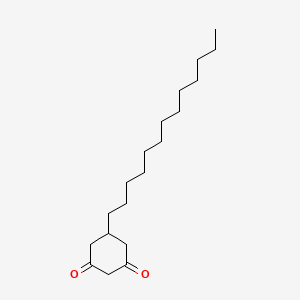

![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
